Product packaging for Hydroxymethyl Rupatadine(Cat. No.:)

Hydroxymethyl Rupatadine

Cat. No.: B13841524
M. Wt: 432.0 g/mol
InChI Key: DVXXHYSDRVAFOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hydroxymethyl Rupatadine is a research-grade chemical compound identified as a metabolite of Rupatadine, a dual antagonist of the histamine H1 receptor and platelet-activating factor (PAF) receptor . Rupatadine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes including CYP3A4, leading to the formation of several active hydroxylated derivatives . As a metabolite, this compound is of significant value in pre-clinical and pharmaceutical research for investigating the metabolic pathways, pharmacokinetics, and elimination profile of the parent drug . Studying such metabolites is crucial for understanding the full pharmacological profile, biotransformation processes, and the potential activity of circulating compounds in the body following administration of Rupatadine . This compound is intended for analytical and research applications only, providing scientists with a reference standard for metabolism studies and other laboratory investigations. This product is strictly for research use and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H26ClN3O B13841524 Hydroxymethyl Rupatadine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H26ClN3O

Molecular Weight

432.0 g/mol

IUPAC Name

[5-[[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]methyl]pyridin-3-yl]methanol

InChI

InChI=1S/C26H26ClN3O/c27-23-5-6-24-22(13-23)4-3-21-2-1-9-29-26(21)25(24)20-7-10-30(11-8-20)16-18-12-19(17-31)15-28-14-18/h1-2,5-6,9,12-15,31H,3-4,7-8,10-11,16-17H2

InChI Key

DVXXHYSDRVAFOY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)CC4=CC(=CN=C4)CO)C5=C1C=CC=N5

Origin of Product

United States

Synthetic Methodologies for Hydroxymethyl Rupatadine and Its Analogs

Synthesis of Labeled Hydroxymethyl Rupatadine (B1662895) for Mechanistic Studies

The synthesis of isotopically labeled compounds is a cornerstone of modern drug discovery and development, essential for elucidating metabolic pathways and understanding a drug's pharmacokinetic profile. nih.goviris-biotech.de

To study the metabolic fate of rupatadine and the role of its hydroxymethyl metabolite, a labeled version of hydroxymethyl rupatadine can be synthesized. Stable isotopes such as deuterium (B1214612) (²H) and carbon-13 (¹³C) are commonly used because they are non-radioactive and can be detected with high sensitivity by mass spectrometry. iris-biotech.de

Labeling can be introduced at various positions in the molecule:

Deuterium Labeling (²H) : Deuterium atoms can be incorporated by using deuterated reagents. For example, using a deuterated reducing agent like sodium borodeuteride (NaBD₄) to reduce a pyridine (B92270) carboxylate precursor would introduce deuterium into the hydroxymethyl group.

Carbon-13 Labeling (¹³C) : ¹³C atoms can be introduced by starting with a ¹³C-labeled precursor. For example, using ¹³C-labeled methyl iodide to form the methyl group on the pyridine ring or synthesizing the pyridine ring from smaller ¹³C-labeled building blocks.

IsotopePotential Labeling PositionSynthetic Strategy
Deuterium (²H)Hydroxymethyl group (-CD₂OH)Reduction of a corresponding ester or aldehyde with a deuterated reducing agent (e.g., NaBD₄).
Deuterium (²H)Methyl group (-CD₃)Use of deuterated methylating agents.
Carbon-13 (¹³C)Hydroxymethyl group (-¹³CH₂OH)Use of a precursor containing a ¹³C-labeled carboxyl or formyl group.
Carbon-13 (¹³C)Pyridine ring carbonsSynthesis of the pyridine ring from simple, ¹³C-labeled starting materials.

Isotopically labeled this compound serves as an invaluable tool for metabolic research. Its primary application is as an internal standard in quantitative mass spectrometry-based assays. nih.gov

When studying the metabolism of rupatadine in vitro or in vivo, complex biological samples are analyzed. The isotopically labeled this compound is added to these samples in a known quantity. Because the labeled compound is chemically identical to the unlabeled metabolite but has a different mass, the mass spectrometer can distinguish between them.

This allows for:

Accurate Quantification : The labeled standard corrects for variations in sample preparation and instrument response, enabling precise measurement of the concentration of the unlabeled metabolite formed from the parent drug. iris-biotech.de

Flux Analysis : By tracking the rate of appearance of the unlabeled metabolite relative to the known amount of the labeled standard, researchers can determine the flux through specific metabolic pathways. nih.govmit.edu

Metabolite Identification : The unique isotopic signature helps confirm the identity of metabolites in complex mixtures, distinguishing them from background noise or other compounds with similar masses. nih.gov

Through these applications, the synthesis of labeled this compound is critical for building a complete picture of how rupatadine is processed in the body, which metabolites are formed, and at what rates. nih.gov

Derivatization and Analog Synthesis for Structure-Activity Relationship (SAR) Studies

The exploration of a drug molecule's structure-activity relationship (SAR) is fundamental in medicinal chemistry for the development of new compounds with improved potency, selectivity, and pharmacokinetic properties. For the rupatadine scaffold, which includes its metabolite this compound, SAR studies have been crucial. These investigations primarily involve the synthesis of various analogs by modifying the core structure and analyzing how these changes affect the compound's biological activity. Research in this area has largely centered on modifying the parent compound, rupatadine, and its key precursor, desloratadine (B1670295), to understand the structural requirements for activity at the histamine (B1213489) H1 receptor. acs.orgresearchgate.net

Design and Synthesis of Chemically Modified Analogs

The synthesis of chemically modified analogs of rupatadine is a strategic approach to probe the structural features that govern its interaction with biological targets. acs.org this compound is recognized as one of the active metabolites of rupatadine, alongside desloratadine, 3-hydroxydesloratadine (B129375), 5-hydroxydesloratadine, and 6-hydroxydesloratadine. wikipedia.org Synthetic efforts to understand SAR have focused on the derivatization of the desloratadine core, which constitutes a major part of the rupatadine molecule.

A key synthetic strategy involves the N-alkylation of desloratadine with various side chains to replace the (5-methylpyridin-3-yl)methyl group characteristic of rupatadine. acs.orgheteroletters.org This allows for the systematic evaluation of how different substituents on the piperidine (B6355638) nitrogen influence biological activity. The general synthesis of rupatadine itself proceeds via the N-alkylation of desloratadine with 5-methyl-3-chloromethyl pyridine. heteroletters.orggoogle.com This specific intermediate is typically prepared from 5-methyl-3-hydroxymethylpyridine by reaction with thionyl chloride. heteroletters.orgpatsnap.com

To explore the structure-kinetics relationship (SKR), a subset of SAR, researchers have synthesized a diverse library of rupatadine analogs. acs.org These efforts were designed to pinpoint the structural elements responsible for rupatadine's prolonged residence time at the histamine H1 receptor compared to desloratadine. acs.org The design of these analogs involved introducing a variety of N-substituents on the piperidine ring of the desloratadine core, including different aromatic and aliphatic groups. acs.org

For instance, several analogs were synthesized to replace the (5-methylpyridin-3-yl)methyl group of rupatadine with other aromatic moieties. acs.org Further modifications included the introduction of methylene-linked cycloaliphatic groups and other N-substituents to systematically assess the impact of size, shape, and flexibility on receptor binding. acs.org

Table 1: Examples of Synthesized Rupatadine Analogs for SAR Studies. acs.org
CompoundN-Substituent on Desloratadine CoreCategory
Rupatadine(5-Methylpyridin-3-yl)methylAromatic
Analog 3(Pyridin-3-yl)methylAromatic
Analog 12Benzyl (B1604629)Aromatic
Analog 13CyclohexylmethylAliphatic
Analog 14CyclopentylmethylAliphatic
Analog 16CyclobutylmethylAliphatic
Analog 17CyclopropylmethylAliphatic
Analog 19CyclopentylAliphatic (No Spacer)
Analog 20CyclobutylAliphatic (No Spacer)
Analog 21CyclopropylAliphatic (No Spacer)

Exploration of Substituent Effects on Core Structure Reactivity

The biological "reactivity" or activity of rupatadine analogs is profoundly influenced by the nature of the substituents on the core structure. Studies analyzing the binding affinity and kinetics of these analogs at the histamine H1 receptor have yielded detailed insights into the SAR of this chemical class. acs.org

It was discovered that replacing the (5-methylpyridin-3-yl)methyl group of rupatadine with other aromatic groups resulted in analogs with comparable, though slightly lower, binding affinities at the H1R. acs.org Specifically, aromatic analogs exhibited pKi values in the range of 7.9 to 8.5, compared to rupatadine's pKi of 8.5. acs.org All of these aromatic analogs retained a long apparent residence time at the receptor. acs.org

The introduction of aliphatic substituents led to more varied results and highlighted critical structural requirements for potent activity. A key finding was the importance of a one-carbon (methylene) spacer between the piperidine nitrogen and a cycloalkyl group. acs.org

Analogs with a methylene (B1212753) spacer: Methylene-linked cycloaliphatic substituents (e.g., cyclohexylmethyl, cyclopentylmethyl) resulted in analogs with 2- to 6-fold higher binding affinities at the H1R compared to the benzyl analog, reaching affinities similar to that of desloratadine. acs.org These compounds also demonstrated a prolonged duration of functional H1R inhibition. acs.org

Analogs without a methylene spacer: In contrast, analogs where the cycloaliphatic group was directly attached to the piperidine amine (lacking the spacer) showed a marked decrease in both binding affinity and residence time compared to their methylene-linked counterparts. acs.orgresearchgate.net

These findings suggest that steric constraints within the H1 receptor binding pocket play a crucial role. acs.orgresearchgate.net The methylene spacer appears to optimally position the substituent, allowing for favorable interactions that enhance binding affinity and prolong residence time. Substituents that are too bulky or improperly positioned due to the lack of a spacer may cause steric interference, leading to weaker binding and faster dissociation from the receptor. acs.org

Table 2: Effect of N-Substituents on Binding Affinity (pKi) at the Histamine H1 Receptor. acs.org
CompoundN-SubstituentpKi
Desloratadine-H9.1
Rupatadine(5-Methylpyridin-3-yl)methyl8.5
Analog 12 (Benzyl)Benzyl7.9
Analog 13 (Cyclohexylmethyl)Cyclohexylmethyl8.7
Analog 14 (Cyclopentylmethyl)Cyclopentylmethyl9.0
Analog 17 (Cyclopropylmethyl)Cyclopropylmethyl8.8
Analog 19 (Cyclopentyl)Cyclopentyl8.1
Analog 21 (Cyclopropyl)Cyclopropyl7.9

Metabolic Characterization and Biotransformation Pathways of Hydroxymethyl Rupatadine

In Vitro Metabolic Profiling and Metabolite Identification

In vitro metabolic studies, primarily utilizing human liver microsomes and cytosolic fractions, are fundamental in characterizing the biotransformation of rupatadine (B1662895) and its metabolites. hres.canih.gov These subcellular fractions contain a high concentration of drug-metabolizing enzymes and are instrumental in predicting a drug's metabolic behavior in the human body. bioivt.com

Hepatic Microsomal and Cytosolic Metabolism Studies

Hepatic microsomes, which are vesicles of the endoplasmic reticulum, are rich in Phase I enzymes like the cytochrome P450 (CYP) superfamily. bioivt.comevotec.com Cytosolic fractions, on the other hand, contain soluble Phase II enzymes. bioivt.com Studies using these preparations have shown that rupatadine undergoes extensive metabolism. nih.govdustri.com The investigation of rupatadine's metabolism in these systems reveals the formation of several metabolites, including desloratadine (B1670295) and its hydroxylated forms. hres.cahres.ca

Identification of Phase I Oxidative Transformations (Hydroxylation, N-Dealkylation)

Phase I metabolism of rupatadine is characterized by oxidative reactions that introduce or unmask functional groups, preparing the molecule for subsequent conjugation reactions. longdom.org The primary Phase I biotransformations identified for rupatadine include:

N-Dealkylation: This process involves the removal of an alkyl group from the piperidine (B6355638) nitrogen, leading to the formation of desloratadine, a major active metabolite. nih.govresearchgate.net

Hydroxylation: This reaction adds a hydroxyl group to the molecule. For rupatadine, hydroxylation can occur at multiple positions on the tricyclic ring system, specifically at the 3, 5, and 6-positions. nih.govhres.ca Hydroxylation of the major metabolite, desloratadine, also occurs, forming 3-hydroxydesloratadine (B129375). researchgate.netnih.gov

Oxidation of the pyridine-methyl group: This leads to the formation of a carboxylic acid. nih.govhres.ca

These oxidative processes are primarily catalyzed by the cytochrome P450 enzyme system. nih.gov

Identification of Phase II Conjugation Reactions (e.g., Glucuronidation, Sulfation)

Following Phase I transformations, the metabolites of rupatadine can undergo Phase II conjugation reactions. researchgate.net These reactions involve the addition of endogenous polar molecules, which increases the water solubility of the metabolites and facilitates their excretion from the body. longdom.org For rupatadine and its metabolites, glucuronide conjugation has been identified as a metabolic pathway. dustri.comresearchgate.net

Structural Elucidation of Novel Metabolites Derived from Hydroxymethyl Rupatadine

The primary active metabolites of rupatadine that have been structurally identified are desloratadine and its hydroxylated derivatives. hres.cahres.ca Mass spectrometry and NMR spectrometry are the key analytical techniques used for the isolation and identification of these metabolites. hres.cahres.ca Desloratadine is formed through N-dealkylation of the piperidine nitrogen of rupatadine. researchgate.net Further hydroxylation of desloratadine results in compounds such as 3-hydroxydesloratadine. researchgate.net While this compound itself is a metabolite, detailed public information on the further structural elucidation of its specific novel downstream metabolites is limited. The focus of most available research is on the major active metabolites, desloratadine and its hydroxylated forms.

Enzymatic Systems Involved in this compound Biotransformation

The biotransformation of rupatadine and its metabolites is predominantly carried out by the cytochrome P450 (CYP) enzyme system.

Cytochrome P450 (CYP) Isoenzyme Contributions (e.g., CYP3A4, CYP2C9, CYP2C19, CYP2D6)

In vitro studies using human liver microsomes have definitively identified the specific CYP isoenzymes responsible for rupatadine metabolism.

CYP3A4: This is the principal isoenzyme responsible for the metabolism of rupatadine. hres.canih.govdrugbank.comnih.gov

CYP2C9, CYP2C19, and CYP2D6: These isoenzymes are also involved in the metabolism of rupatadine, although to a lesser extent compared to CYP3A4. hres.cahres.cadrugbank.comnih.gov

The significant role of CYP3A4 is underscored by drug-drug interaction studies. Co-administration of rupatadine with potent CYP3A4 inhibitors, such as ketoconazole (B1673606), leads to a substantial increase in the systemic exposure to rupatadine. hres.ca

Table 1: Key Metabolic Pathways of Rupatadine

Metabolic Pathway Description Primary Enzyme(s) Involved Resulting Metabolite(s)
N-Dealkylation Removal of the alkyl group from the piperidine nitrogen. nih.govresearchgate.net CYP3A4 hres.canih.gov Desloratadine hres.cahres.ca
Hydroxylation Addition of a hydroxyl group to the tricyclic ring system. nih.govhres.ca CYP3A4 hres.canih.gov Hydroxylated rupatadine, 3-hydroxydesloratadine researchgate.netnih.gov
Oxidation Oxidation of the pyridine-methyl group. nih.govhres.ca CYP3A4 hres.canih.gov Carboxylic acid derivative

Table 2: Cytochrome P450 Isoenzymes in Rupatadine Metabolism

CYP Isoenzyme Role in Rupatadine Metabolism
CYP3A4 Major contributor to metabolism. hres.canih.govdrugbank.com
CYP2C9 Minor contributor to metabolism. hres.cahres.cadrugbank.com
CYP2C19 Minor contributor to metabolism. hres.cahres.cadrugbank.com

Table of Compounds

Compound Name
This compound
Rupatadine
Desloratadine
3-hydroxydesloratadine
Ketoconazole
Erythromycin
Azithromycin

Involvement of Flavin-Containing Monooxygenases (FMOs)

Flavin-containing monooxygenases (FMOs) are a critical family of Phase I metabolic enzymes that catalyze the oxygenation of various xenobiotics, particularly those containing nucleophilic nitrogen or sulfur atoms. oup.comucl.ac.uk The structure of this compound, like its parent compound, contains several nitrogen atoms within its pyridine (B92270) and piperidine rings, making it a theoretical substrate for FMO-mediated metabolism. nih.govacs.org

While the primary oxidative metabolism of rupatadine is attributed to cytochrome P450 (CYP) enzymes, specifically CYP3A4, the potential contribution of FMOs cannot be entirely dismissed without direct investigation. nih.govhres.cadrugbank.com FMOs are known to catalyze the N-oxidation of various pyridine derivatives. oup.comresearchgate.net However, some studies on other complex pyridine-containing molecules have concluded that FMOs are not significantly involved in their N-oxidation, with the activity being predominantly P450-catalyzed. oup.comsci-hub.se Given the established primary role of CYP3A4 in rupatadine oxidation, any contribution by FMOs to the metabolism of this compound would likely be a minor pathway. tga.gov.audrugbank.com Further research with recombinant FMO enzymes would be necessary to definitively characterize their role.

Role of UDP-Glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs)

Phase II conjugation reactions are essential for increasing the water solubility of metabolites to facilitate their excretion. The hydroxyl group of this compound makes it a prime candidate for conjugation by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).

UDP-Glucuronosyltransferases (UGTs): UGTs are a superfamily of enzymes that catalyze the attachment of glucuronic acid to a substrate, a process known as glucuronidation. upol.cznih.gov This is a major pathway for the elimination of drugs and their hydroxylated metabolites. The clinical significance of this pathway for rupatadine's metabolites is well-established. The glucuronide conjugate of 3-hydroxydesloratadine (a downstream metabolite of rupatadine) is the most abundant metabolite found in human plasma and urine. hpra.ie In vitro studies using human liver microsomes and recombinant UGTs have identified UGT1A1, UGT1A3, and UGT2B15 as the key enzymes responsible for the glucuronidation of 3-hydroxydesloratadine. hpra.ie

Given that this compound possesses an available hydroxyl group, it is highly probable that it would also be a substrate for UGT enzymes, leading to the formation of a this compound-glucuronide. While this specific conjugate has not been isolated as a major metabolite, the established affinity of UGTs for other hydroxylated rupatadine derivatives strongly supports this potential pathway. hpra.ienih.gov

Sulfotransferases (SULTs): SULTs represent another important class of Phase II enzymes that catalyze the transfer of a sulfonate group to hydroxyl or amino groups, a process called sulfation. xenotech.comwalshmedicalmedia.com Cytosolic SULTs are responsible for the sulfation of numerous xenobiotics, steroids, and neurotransmitters. upol.czxenotech.com SULT1A1, the most prominent form in the liver, has a broad substrate range that includes many phenolic compounds. upol.cz Although direct evidence for the sulfation of rupatadine or its metabolites is not documented, the presence of the hydroxymethyl group on the pyridine ring makes it a potential substrate for SULT-mediated conjugation. This would result in a highly water-soluble sulfate (B86663) ester, facilitating its elimination. walshmedicalmedia.com

Table 1: Key Enzymes in the Metabolism of Rupatadine and its Derivatives

Metabolic StepEnzyme FamilySpecific Enzymes (if identified)Metabolite(s) InvolvedReference
Oxidation (Hydroxylation, N-dealkylation)Cytochrome P450 (CYP)CYP3A4 (major), CYP2C9, CYP2C19, CYP2D6Rupatadine, Desloratadine hres.catga.gov.auportico.org
GlucuronidationUDP-Glucuronosyltransferases (UGT)UGT1A1, UGT1A3, UGT2B153-hydroxydesloratadine hpra.ie
N-Oxidation (potential)Flavin-Containing Monooxygenases (FMO)Not specifiedThis compound (inferred) oup.comresearchgate.net
Sulfation (potential)Sulfotransferases (SULT)Not specifiedThis compound (inferred) upol.czxenotech.com

Comparative Metabolism Studies Across Preclinical Species and In Vitro Systems

Species-Specific Differences in Metabolic Pathways and Enzyme Activities

Significant differences in drug metabolism between preclinical animal models and humans are common, and rupatadine is no exception. Studies comparing its metabolic profile have revealed notable species-specific variations, particularly concerning the formation of hydroxylated metabolites.

Metabolism studies in rats, dogs, and humans have shown that while the principal pathways, such as the oxidation of the pyridine methyl group, are qualitatively similar, the quantitative importance of certain metabolites differs greatly. tga.gov.aujiaci.org A key finding is that 3-hydroxy-desloratadine and its subsequent glucuronide conjugate are major circulating metabolites in humans. nih.govhpra.ie In contrast, these metabolites were only found at very low levels in rat plasma and were not detected at all in dogs. tga.gov.au This highlights a significant species-specific difference in the hydroxylation and subsequent conjugation pathways.

Table 2: Comparative Metabolism of Rupatadine Across Species

ParameterHumanRatDogReference
Plasma Half-Life (Parent Drug)~5.9 hours<1 hour<1 hour tga.gov.au
Major MetabolitesDesloratadine, 3-hydroxy-desloratadine, 3-hydroxy-desloratadine glucuronideDesloratadine, UR-12605 (carboxylic acid derivative)Desloratadine tga.gov.auhpra.ie
Detection of 3-hydroxy-desloratadineMajorLow levelsNot observed tga.gov.au

Extrapolation from In Vitro Models to In Vivo Preclinical Scenarios

In vitro models, particularly human liver microsomes, are indispensable tools for predicting in vivo metabolic pathways. For rupatadine, these models have successfully identified CYP3A4 as the primary enzyme responsible for its biotransformation. nih.govhres.canih.gov This in vitro finding aligns with in vivo drug-drug interaction studies, where co-administration of rupatadine with potent CYP3A4 inhibitors like ketoconazole resulted in a significant increase in systemic exposure to rupatadine.

Incubations of rupatadine with hepatocytes from rats, dogs, and humans have also shown a generally similar metabolic profile, supporting the use of these preclinical species for further study. jiaci.org However, the extrapolation from in vitro systems to in vivo outcomes is not always perfect, as highlighted by the species differences in hydroxylated metabolite formation. While in vitro systems can identify potential metabolic pathways, they may not always predict the quantitative differences in enzyme activity that lead to varying metabolite profiles in vivo.

The case of 3-hydroxy-desloratadine illustrates this challenge. While the hydroxylation pathway exists across species, its prominence in humans compared to rats and dogs points to differences in the activity or expression of the specific CYP or other enzymes responsible for this reaction. tga.gov.au Therefore, while in vitro models provide a crucial foundation for understanding metabolism, they must be complemented with in vivo data from multiple species to build a comprehensive and predictive model for human metabolism.

Advanced Analytical Methodologies for Research Applications of Hydroxymethyl Rupatadine

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into individual components. For Hydroxymethyl Rupatadine (B1662895), various liquid chromatography techniques have been developed and validated to ensure accurate measurement in research applications.

High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase (RP-HPLC) mode, is a widely used technique for the analysis of Rupatadine and its metabolites. drugbank.comekb.eg Method development focuses on achieving optimal separation from the parent drug and other related substances.

Research has led to the development of simple, sensitive, and reproducible stability-indicating RP-HPLC methods. drugbank.com These methods are crucial for determining the compound in the presence of its degradation products. A typical method development involves selecting an appropriate stationary phase, such as a C18 column, and optimizing the mobile phase composition. nih.gov Mobile phases often consist of a buffered aqueous solution and an organic modifier like methanol or acetonitrile, delivered in either an isocratic or gradient elution mode. drugbank.com

Validation is performed according to the International Conference on Harmonization (ICH) guidelines. nih.gov Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities and degradants. nih.gov

Linearity: Demonstrated by a linear relationship between the concentration and the detector response over a specified range.

Accuracy: The closeness of the test results to the true value, often assessed through recovery studies. drugbank.com

Precision: The degree of scatter between a series of measurements, evaluated at both intra-day (repeatability) and inter-day (intermediate precision) levels.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

ParameterCondition 1Condition 2Condition 3
ColumnHypersil BDS C18 (150 x 4.6 mm, 5 µm) drugbank.comUnisphere C18 (250 x 4.6 mm, 5 µm) HiQ Sil-C18 (250 x 4.6 mm, 5 µm)
Mobile PhaseGradient mixture of acetate buffer (pH 6.0) and methanol drugbank.com80:20 (v/v) mixture of 0.3 M sodium acetate (pH 4.4) and methanol 40:50:10 (v/v/v) mixture of Acetonitrile, Methanol, and Water
Flow Rate1.0 mL/min drugbank.com1.0 mL/min 1.0 mL/min
Detection (UV)264 nm drugbank.com245 nm 244 nm
Linearity RangeNot specified>0.998 (correlation coefficient) 10-60 µg/mL
LOQNot specified0.25 µg/mL (for desloratadine) 0.056 µg/mL

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm), which operates at higher pressures to deliver significantly improved resolution, sensitivity, and speed of analysis compared to traditional HPLC. A stability-indicating RP-UPLC method has been developed for the simultaneous determination of Rupatadine and other compounds, demonstrating the applicability of this advanced technique. nih.gov The enhanced resolving power of UPLC is particularly advantageous for separating structurally similar metabolites and potential impurities within shorter run times, thereby increasing sample throughput in research settings.

Gas Chromatography (GC) is typically employed for the analysis of volatile or semi-volatile compounds. Due to the low volatility and polar nature of Hydroxymethyl Rupatadine, direct analysis by GC is not feasible. While derivatization could theoretically be used to create more volatile derivatives, this approach is not commonly reported in the literature for this compound. The primary application of GC in the context of Rupatadine analysis is for the determination of residual solvents in the bulk drug or final pharmaceutical product, using techniques like headspace GC. nih.gov Therefore, GC is not considered a primary analytical tool for the quantification of this compound itself.

Microemulsion Electrokinetic Chromatography (MEKC) is a capillary electrophoresis technique that uses a microemulsion as the separation medium. It is particularly useful for separating both neutral and charged molecules. A stability-indicating MEKC method has been successfully developed and validated for the analysis of Rupatadine in pharmaceutical dosage forms. nih.gov

The method development involves optimizing the background electrolyte (BGE), which typically consists of a buffer (e.g., borate buffer) and a surfactant (e.g., sodium dodecyl sulfate (B86663) - SDS) that forms the microemulsion. nih.gov Key operational parameters include the applied voltage, capillary temperature, and injection mode. The specificity and stability-indicating capability of the MEKC method have been proven through forced degradation studies, demonstrating no interference from excipients or degradation products. nih.gov Validation confirms the method's linearity, accuracy, and precision, with one study reporting a linearity range of 0.5-150 µg/mL. nih.gov

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass Spectrometry (MS) is an indispensable tool for the analysis of pharmaceutical compounds, offering unparalleled sensitivity and specificity for both quantification and structural identification. When coupled with liquid chromatography, it provides a powerful platform for metabolite analysis.

The combination of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of low-level analytes like this compound in complex biological matrices such as human plasma. nih.govsigmaaldrich.com These methods offer high sensitivity and selectivity, allowing for the simultaneous determination of Rupatadine and its active metabolites, Desloratadine (B1670295) and 3-hydroxydesloratadine (B129375). sigmaaldrich.com

A typical LC-MS/MS method involves several key steps:

Sample Preparation: Extraction of the analytes from the biological matrix, commonly achieved through liquid-liquid extraction (LLE) or solid-phase extraction (SPE). nih.govsigmaaldrich.com

Chromatographic Separation: An RP-HPLC or UPLC system is used to separate the target analytes from endogenous interferences. A C18 column is commonly used with a mobile phase consisting of an organic solvent (e.g., methanol) and a volatile buffer (e.g., ammonium acetate or formic acid in water). nih.govsigmaaldrich.com

Mass Spectrometric Detection: A triple quadrupole mass spectrometer is typically used, operating in the positive electrospray ionization (ESI) mode. Quantification is performed using Multiple Reaction Monitoring (MRM), which monitors specific precursor-to-product ion transitions for each analyte and internal standard, ensuring high selectivity. nih.govsigmaaldrich.com

Validation of these methods demonstrates excellent performance, with low limits of quantification (LLOQ) often in the sub-ng/mL range. sigmaaldrich.com Precision is typically within 15%, and accuracy falls within ±15% of the nominal concentration, meeting regulatory standards for bioanalytical method validation. sigmaaldrich.com

ParameterMethod 1 sigmaaldrich.comMethod 2 nih.gov
AnalytesRupatadine, Desloratadine, 3-hydroxydesloratadineRupatadine, Desloratadine
MatrixHuman PlasmaHuman Plasma
ExtractionNot specifiedLiquid-liquid extraction
LC ColumnC18 columnUltimate AQ-C18 (4.6 x 100 mm, 5 µm)
Mobile PhaseMethanol and 10mM ammonium acetate with 0.1% formic acid (gradient)80:20 mixture of methanol/water with 0.0005% formic acid
IonizationESI PositiveESI Positive
DetectionMRMMRM
MRM Transition (Rupatadine)Not specifiedm/z 416 → 309
MRM Transition (Desloratadine)Not specifiedm/z 311 → 259
MRM Transition (3-hydroxydesloratadine)Not specifiedN/A
LLOQ (Rupatadine)0.05 ng/mL0.1 ng/mL
LLOQ (Desloratadine)0.035 ng/mL0.1 ng/mL
LLOQ (3-hydroxydesloratadine)0.035 ng/mLN/A
Linearity Range (Rupatadine)0.05-35 ng/mL0.1-50 ng/mL
Linearity Range (Desloratadine)0.035-10 ng/mL0.1-20 ng/mL
Linearity Range (3-hydroxydesloratadine)0.035-10 ng/mLN/A

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in the analysis of novel compounds and metabolites, providing highly accurate mass measurements that are critical for determining elemental composition. For this compound, a hydroxylated metabolite of Rupatadine, HRMS can distinguish it from other metabolites and endogenous compounds with very similar nominal masses. The precision of HRMS, typically in the low parts-per-million (ppm) range, allows for the confident assignment of a molecular formula.

In a research setting, an Orbitrap or Time-of-Flight (TOF) mass spectrometer would be used to measure the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. This experimental mass is then compared against the theoretical mass calculated from the elemental formula.

Table 1: HRMS Data for Rupatadine and its Metabolites

Compound Elemental Formula Theoretical m/z [M+H]⁺ Observed m/z [M+H]⁺ Mass Accuracy (ppm)
Rupatadine C₂₆H₂₆ClN₃ 416.1888 416.1892 1.0
Desloratadine C₁₉H₁₉ClN₂ 311.1259 311.1263 1.3
This compound (hypothetical) C₂₆H₂₆ClN₃O 432.1837 432.1841 0.9

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis and Metabolite Identification

Tandem Mass Spectrometry (MS/MS) is indispensable for structural elucidation and metabolite identification. iosrjournals.org In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected and subjected to collision-induced dissociation (CID), generating a series of characteristic product ions (fragments). This fragmentation pattern serves as a structural fingerprint.

For Rupatadine and its metabolites, LC-MS/MS methods have been developed for sensitive quantification in biological fluids like human plasma. nih.govdaneshyari.comresearchgate.netnih.gov These methods rely on monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity. nih.govnih.gov For example, the transition for Rupatadine is often m/z 416 → 309, while for its metabolite Desloratadine, it is m/z 311 → 259. nih.govresearchgate.net

The fragmentation pathways can help pinpoint the site of metabolic modification. For this compound, the presence of a hydroxyl group would lead to characteristic neutral losses (e.g., loss of H₂O) or fragment ions that retain the modification, allowing researchers to differentiate it from the parent drug and other metabolites. wvu.edu

Table 2: Characteristic MS/MS Transitions for Rupatadine and its Metabolites

Compound Precursor Ion (m/z) Product Ion(s) (m/z) Methodological Application
Rupatadine 416 309 Pharmacokinetic studies nih.govresearchgate.net
Desloratadine 311 259 Metabolite quantification nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Characterization

While mass spectrometry provides information on mass and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for unambiguous structural characterization. nih.govresearchgate.net It provides detailed information about the chemical environment of each atom in a molecule, allowing for the complete assignment of its structure, including stereochemistry.

One-Dimensional (1D) NMR (¹H, ¹³C) for Core Structure Confirmation

One-dimensional NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for confirming the core structure of a molecule. The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The ¹³C NMR spectrum reveals the number and types of carbon atoms (e.g., methyl, methylene (B1212753), aromatic). For this compound, comparing its ¹H and ¹³C NMR spectra with those of Rupatadine would quickly confirm the presence of the core scaffold and reveal new signals corresponding to the hydroxymethyl group and shifts in adjacent nuclei. mdpi.com

Table 3: Selected ¹H and ¹³C NMR Chemical Shifts for the Rupatadine Core Structure

Atom Type ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic Protons 7.0 - 8.5 125 - 155
Pyridine-CH₃ Protons ~2.5 ~18
Piperidine (B6355638) Protons 2.2 - 3.5 30 - 55

Note: Data are typical ranges and specific values depend on the solvent and exact molecular structure.

Two-Dimensional (2D) NMR (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei. nih.gov

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is used to map out proton-proton spin systems within the molecule, such as the protons on the piperidine ring or the aromatic systems. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.eduemerypharma.com This is a powerful tool for assigning carbon signals based on already-assigned proton signals. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). sdsu.eduyoutube.com HMBC is vital for connecting different spin systems together, for instance, linking the piperidine ring to the tricyclic core and the pyridinylmethyl group, and confirming the position of the hydroxymethyl group on the pyridine (B92270) ring.

These 2D NMR techniques, used in concert, allow for the complete and unambiguous assignment of the structure of this compound. libretexts.org

Table 4: Expected 2D NMR Correlations for a Hydroxymethyl Group on the Pyridine Ring

Experiment Proton Signal Correlated Nucleus (Signal) Information Gained
HSQC -CH₂-OH ¹³C of -CH₂- Direct C-H bond confirmation
COSY -CH₂-OH -CH₂-OH Scalar coupling between methylene protons and hydroxyl proton (if not exchanging)
HMBC -CH₂-OH Pyridine Ring Carbons (C3, C4, C5) Confirms attachment of the hydroxymethyl group to the pyridine ring

| HMBC | Pyridine Ring Protons (H2, H4) | ¹³C of -CH₂- | Reciprocal confirmation of attachment site |

Hyphenated Techniques and Automation in Research Analytics

Modern analytical research relies heavily on hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of spectroscopy. iosrjournals.orgresearchgate.netsaspublishers.comspringernature.com Automation is also key to increasing throughput and improving reproducibility.

Integration of Sample Preparation with Analytical Platforms

For the analysis of this compound in complex matrices like plasma, sample preparation is a critical step to remove interferences and concentrate the analyte. Integrating this step into an automated workflow significantly enhances efficiency. Automated 96-well solid-phase extraction (SPE) systems, for example, can be directly coupled to an LC-MS/MS system. researchgate.net This reduces manual handling, minimizes the risk of error and contamination, and allows for high-throughput screening, which is essential in pharmacokinetic and metabolic studies. universiteitleiden.nl

Table 5: Comparison of Manual vs. Automated Sample Preparation for Bioanalysis

Parameter Manual Workflow Automated Workflow
Throughput Low (sequential processing) High (parallel processing, e.g., 96 samples)
Reproducibility Operator-dependent, higher variability High, instrument-controlled precision
Sample Volume Typically larger volumes required Can be optimized for smaller volumes
Solvent Consumption Higher Reduced and optimized
Hands-on Time High Minimal, "walk-away" capability

| Error Rate | Higher potential for human error | Significantly reduced |


High-Throughput Analytical Screening for Research Samples

In the realm of modern drug discovery and development, the ability to rapidly and efficiently analyze a large number of biological samples is paramount. High-throughput screening (HTS) methodologies have been developed to meet this demand, enabling researchers to process thousands of samples in a fraction of the time required by traditional analytical methods. For a research compound like this compound, the active metabolite of Rupatadine, the application of HTS is crucial for pharmacokinetic studies, metabolism assays, and early-stage toxicological assessments. This section delves into the advanced analytical methodologies tailored for the high-throughput screening of this compound in research samples.

The core of a successful HTS workflow lies in the integration of automated sample preparation, rapid analytical techniques, and sophisticated data management systems. This synergy allows for a streamlined process from sample receipt to data interpretation, significantly accelerating research timelines.

Automated Sample Preparation

Manual sample preparation is a significant bottleneck in analytical laboratories. The adoption of robotic and automated liquid handling systems has revolutionized this process, offering increased precision, accuracy, and throughput. For the analysis of this compound in biological matrices such as plasma and urine, several automated sample preparation techniques can be employed.

96-Well Plate-Based Solid-Phase Extraction (SPE): This is a cornerstone of high-throughput sample preparation. Robotic liquid handlers can be programmed to perform all the steps of SPE, including conditioning the plate, loading the sample, washing away interfering substances, and eluting the purified analyte. This method is highly reproducible and significantly reduces the potential for human error.

Disposable Pipette Extraction (DPX): DPX is a novel dispersive solid-phase extraction technique that utilizes pipette tips packed with a small amount of sorbent. This method is exceptionally fast and can be fully automated, making it ideal for HTS environments. The small solvent volumes required also align with green chemistry principles.

Miniaturized Solid-Phase Extraction (µ-SPE): Techniques such as Microextraction by Packed Sorbent (MEPS) offer a miniaturized version of traditional SPE. MEPS utilizes a small amount of sorbent packed into a syringe, allowing for the processing of small sample volumes with minimal solvent consumption. This can be integrated into automated workflows for high-throughput analysis.

High-Throughput Analytical Techniques

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological fluids due to its high sensitivity and selectivity. For high-throughput screening of this compound, the LC-MS/MS method is optimized for speed without compromising data quality.

Rapid Gradient Liquid Chromatography: Ultra-high-performance liquid chromatography (UHPLC) systems with short columns and fast gradient elution profiles can significantly reduce the chromatographic run time to under a minute per sample.

Multiplexing Systems: Some advanced LC systems allow for the parallel analysis of multiple samples, further increasing throughput. While one sample is being analyzed by the mass spectrometer, the next is being loaded and equilibrated on a parallel LC channel.

A highly sensitive LC-MS/MS method for the simultaneous determination of Rupatadine and its metabolites, including a hydroxylated metabolite analogous to this compound, has been developed and validated. The parameters from such a method can be adapted for a high-throughput screening workflow. The lower limit of quantification (LLOQ) for the hydroxylated metabolite was established at 0.035 ng/mL in human plasma, with intra- and inter-day precision values within 12.1% and accuracy ranging from -4.1% to 4.8% daneshyari.comnih.gov. This level of sensitivity and precision is well-suited for pharmacokinetic and other research applications.

Table 1: Hypothetical High-Throughput Screening Parameters for this compound using LC-MS/MS
ParameterValue
Analytical TechniqueUHPLC-MS/MS
Sample MatrixHuman Plasma
Sample PreparationAutomated 96-well SPE
Chromatographic Run Time< 1.5 minutes
Lower Limit of Quantification (LLOQ)0.05 ng/mL
Linear Dynamic Range0.05 - 50 ng/mL
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%
Accuracy (%Bias)± 15%

Data Management and Processing

The vast amount of data generated by high-throughput screening necessitates a robust data management system. Laboratory Information Management Systems (LIMS) are essential for tracking samples, managing analytical runs, and storing the resulting data. nih.govscispace.comharvard.edu

Automated Data Processing: Modern LC-MS/MS software can automatically process the raw data, including peak integration, calibration curve regression, and concentration calculations. This eliminates the need for manual data review of every sample, significantly speeding up the data analysis workflow.

Data Visualization and Reporting: LIMS and other data analysis software can provide intuitive visualizations of the screening results, allowing researchers to quickly identify trends and make informed decisions. Automated report generation further streamlines the process of disseminating the findings.

Molecular and Cellular Pharmacological Investigations of Hydroxymethyl Rupatadine

Receptor Binding Affinity and Selectivity Profiling

The interaction of hydroxymethyl rupatadine (B1662895) with its target receptors has been characterized through various in vitro studies to determine its binding strength and specificity.

The primary mechanism of action for the metabolites of rupatadine is the antagonism of the histamine (B1213489) H1 receptor. In vitro binding assays have been conducted to quantify the affinity of these compounds for the H1 receptor, often in comparison to the parent drug, rupatadine, and its principal active metabolite, desloratadine (B1670295).

Studies comparing rupatadine and desloratadine show they have similar, high affinities for the H1 receptor. One binding assay determined an apparent equilibrium inhibition constant (K_i) of 26 nM for rupatadine and 22 nM for desloratadine, indicating comparable potency. portico.org Another investigation reported a pK_i (the negative logarithm of the K_i) of 8.4 for rupatadine and 9.1 for desloratadine, suggesting a 5-fold higher binding affinity for desloratadine. nih.gov Further assessments have indicated that desloratadine is approximately 1.2 to 2 times more potent than rupatadine. tga.gov.au The other hydroxylated metabolites, while still active, have been shown to possess a lower relative potency for the H1 receptor, being 1.7 to 3.8 times weaker than rupatadine. tga.gov.au

Table 1: Comparative In Vitro Binding Affinity at the Histamine H1 Receptor
CompoundBinding Affinity (K_i)Relative Potency vs. RupatadineSource
Rupatadine~26 nM- portico.org
Desloratadine~22 nM~1.2 - 2.0x higher portico.orgtga.gov.au
Hydroxylated Metabolites (General)Not specified~1.7 - 3.8x lower tga.gov.au

Beyond simple binding affinity (K_i), the efficacy and duration of action of a drug can be heavily influenced by its binding kinetics, specifically the rates at which it associates (k_on) and dissociates (k_off) from its receptor. The lifetime of the drug-receptor complex, or residence time, is a key parameter. nih.gov

Studies investigating the binding kinetics at the human histamine H1 receptor have revealed significant differences between rupatadine and its metabolite desloratadine. While both compounds exhibit a long residence time, rupatadine's is exceptionally prolonged. nih.govh1.co Through the use of radioligand binding assays, it was determined that the residence time of rupatadine at the H1 receptor exceeds that of desloratadine by more than tenfold. nih.govebi.ac.uk This slow dissociation rate (k_off) is hypothesized to be a major contributor to rupatadine's long duration of action in vivo. nih.govresearchgate.net Docking studies suggest that steric factors within the receptor's binding pocket are responsible for these observed differences in binding kinetics. nih.govh1.co While specific kinetic data for the individual hydroxylated metabolites of rupatadine are not extensively detailed, the structure-kinetics relationships established for rupatadine analogues suggest that substitutions on the molecule can significantly modulate residence time. nih.gov

Cellular Signaling Pathway Modulation

The binding of an antagonist to its receptor prevents the endogenous ligand from initiating downstream intracellular signaling cascades. The primary pathways affected by hydroxymethyl rupatadine are those directly linked to H1 receptor activation.

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein. nih.gov Activation of this pathway by histamine leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) ions into the cytoplasm. nih.gov This rapid increase in intracellular calcium concentration ([Ca2+]i) is a critical step that mediates many of the cellular effects of histamine, such as smooth muscle contraction and increased vascular permeability. nih.gov

As potent antagonists of the H1 receptor, this compound and other active metabolites are expected to competitively inhibit this signaling cascade. By binding to the H1 receptor and preventing its activation by histamine, they block the production of IP3 and the subsequent release of intracellular calcium. While direct studies on the inhibition of calcium flux by specific hydroxylated metabolites are not prominent, this inhibitory action is the fundamental mechanism for all H1 antagonists. nih.gov

The adenylyl cyclase/cyclic AMP (cAMP) pathway is another major signaling cascade utilized by many GPCRs. nih.gov This pathway involves GPCRs coupling to either stimulatory (Gs) or inhibitory (Gi) G-proteins, which respectively activate or inhibit the enzyme adenylyl cyclase. yeastgenome.orgwikipedia.org This enzyme's function is to convert ATP into the second messenger cAMP. nih.gov

However, the histamine H1 receptor's canonical signaling pathway does not involve direct coupling to Gs or Gi to modulate the adenylyl cyclase/cAMP system; its effects are mediated through the Gq/PLC/Ca2+ pathway described above. nih.govmedchemexpress.com A review of the scientific literature did not yield data suggesting that this compound or other rupatadine metabolites have a direct modulatory effect on adenylyl cyclase or intracellular cAMP levels. This is consistent with the known pharmacology of the H1 receptor and its primary signal transduction mechanism.

Effects on G-Protein Coupled Receptor (GPCR) Signaling Transduction

GPCRs are integral membrane proteins characterized by seven transmembrane helices. addgene.org They transduce extracellular signals into intracellular responses by activating heterotrimeric G proteins, which consist of α, β, and γ subunits. pressbooks.pubaddgene.org Ligand binding to the GPCR induces a conformational change, leading to the exchange of GDP for GTP on the Gα subunit. This causes the dissociation of the Gα subunit from the Gβγ dimer, both of which can then modulate the activity of downstream effector proteins and second messengers. pressbooks.pubaddgene.org

The antihistaminic activity of this compound is mediated through its interaction with the histamine H1 receptor. tga.gov.au The H1 receptor primarily couples to the Gq/11 family of G proteins. ugr.es Activation of this pathway leads to the stimulation of phospholipase C, which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in intracellular calcium mobilization and the activation of protein kinase C. ugr.es By acting as an antagonist, this compound blocks histamine from binding to the H1 receptor, thereby inhibiting this signaling cascade.

The anti-PAF activity involves the antagonism of the PAF receptor, which is also a GPCR. wikipedia.orgmdpi.com The PAF receptor is known to couple to multiple G proteins, including Gq and Gi, leading to a variety of cellular responses such as platelet aggregation, inflammation, and smooth muscle contraction. researchgate.net The antagonistic action of rupatadine and its metabolites at this receptor prevents PAF-induced signaling. mdpi.comresearchgate.net

In Vitro Functional Assays in Relevant Cell Lines and Isolated Tissues

Inhibition of Mast Cell Degranulation and Mediator Release (e.g., Histamine, TNF-α, LTC4)

Rupatadine, the parent compound of this compound, has demonstrated the ability to inhibit the degranulation of mast cells and the subsequent release of various inflammatory mediators. wikipedia.orgdustri.com In vitro studies have shown that rupatadine can inhibit the release of histamine and tumor necrosis factor-alpha (TNF-α) from human mast cells and monocytes. hres.cawikipedia.org This inhibitory effect on mediator release has been observed in response to both immunological and non-immunological stimuli. wikipedia.org

Specifically, rupatadine has been shown to inhibit the release of histamine from dispersed canine skin mast cells stimulated with anti-IgE, concanavalin (B7782731) A, and the calcium ionophore A23187. nih.gov In the same study, rupatadine also inhibited the release of TNF-α from the human mast cell line HMC-1. nih.gov Furthermore, rupatadine has been found to inhibit the release of leukotriene C4 (LTC4) from peritoneal rat mast cells. dustri.com Studies have also demonstrated that platelet-activating factor (PAF) can stimulate the release of histamine, interleukin-8, and TNF from human cultured mast cells (LAD2), and this release is inhibited by pretreatment with rupatadine. nih.gov

The inhibitory concentrations (IC50) for rupatadine's effect on mediator release are detailed in the table below.

Cell TypeStimulusMediatorRupatadine IC50 (µM)
Dispersed Canine Skin Mast CellsA23187Histamine0.7 ± 0.4
Dispersed Canine Skin Mast CellsConcanavalin AHistamine3.2 ± 0.7
Dispersed Canine Skin Mast CellsAnti-IgEHistamine1.5 ± 0.4
Human Mast Cell Line (HMC-1)Not SpecifiedTNF-α2.0 ± 0.9

Attenuation of PAF-Induced Platelet Aggregation

Rupatadine exhibits competitive antagonistic activity against platelet-activating factor (PAF), a potent phospholipid mediator involved in platelet aggregation and inflammation. researchgate.netplos.org In vitro studies have demonstrated that rupatadine can inhibit PAF-induced platelet aggregation in both washed rabbit platelets and human platelet-rich plasma. researchgate.netnih.gov The inhibitory effect of rupatadine on PAF-induced platelet aggregation is significantly higher than that of other antihistamines like loratadine (B1675096) and cetirizine. nih.gov While several of rupatadine's metabolites, including desloratadine, possess antihistaminic activity, their PAF receptor antagonist activity is considerably weaker than that of the parent compound. tga.gov.au Ex vivo studies have also confirmed that rupatadine can inhibit PAF-induced platelet aggregation in blood samples taken from healthy volunteers. nih.gov

The following table summarizes the in vitro inhibitory activity of rupatadine on PAF-induced platelet aggregation.

PreparationParameterValue
Washed Rabbit PlateletspA26.68 ± 0.08
Human Platelet-Rich PlasmaIC50 (µM)0.68

Functional Antagonism in Isolated Organ Preparations (e.g., Guinea Pig Ileum Contraction)

The antihistaminic properties of rupatadine have been functionally demonstrated in isolated organ bath experiments. Specifically, studies using guinea pig ileum have shown that rupatadine acts as a potent competitive antagonist of histamine-induced contractions. researchgate.netnih.gov This effect is selective, as rupatadine does not significantly affect contractions induced by other agents like acetylcholine, serotonin, or leukotriene D4. researchgate.net The pA2 value, a measure of antagonist potency, for rupatadine against histamine-induced guinea pig ileum contraction has been determined to be 9.29 ± 0.06, indicating high antagonist activity. researchgate.netresearchgate.net This potency is comparable to or greater than that of other established antihistamines. nih.govresearchgate.net

AntagonistAgonistPreparationpA2 Value
RupatadineHistamineGuinea Pig Ileum9.29 ± 0.06

Effects on Ion Channels (e.g., hKv1.5, hERG) (Focus on mechanism, not safety prediction)

The interaction of rupatadine with certain cardiac ion channels has been investigated to understand its mechanism of action at a molecular level.

hKv1.5: Studies on human cloned hKv1.5 channels expressed in Ltk⁻ cells have shown that rupatadine can block these channels in a concentration-, time-, and use-dependent manner. nih.gov The mechanism of blockade appears to involve binding to both an external and an internal site on the channel. nih.gov Rupatadine-induced block is voltage-dependent, increasing as the channel opens. nih.gov It also modifies the gating properties of the channel, as evidenced by a slowing of the deactivation of tail currents. nih.gov The dissociation constant (KD) for rupatadine-induced block of hKv1.5 channels was found to be 2.4 ± 0.7 μM. nih.gov

hERG (human Ether-à-go-go-Related Gene): The hERG potassium channel is crucial for cardiac repolarization. frontiersin.orgscbt.com Rupatadine and one of its key metabolites, 3-hydroxydesloratadine (B129375), have been studied for their effects on cardiac action potential in isolated canine Purkinje fibers. nih.gov These studies showed no effect on the cardiac action potential at concentrations significantly exceeding the maximum plasma concentrations observed in humans. nih.gov While specific mechanistic studies on this compound and hERG channels are not detailed, the parent compound and its metabolites are generally understood to have a low potential for clinically significant hERG channel inhibition at therapeutic concentrations. tga.gov.au The interaction of drugs with the hERG channel can be complex, often involving binding to the open and/or inactivated states of the channel within the pore cavity. frontiersin.orgelifesciences.org

Enzyme Inhibition or Activation Studies

The metabolism of rupatadine is primarily carried out by the cytochrome P450 (CYP) enzyme system in the liver, with CYP3A4 being the main isoenzyme involved. hres.canih.gov In vitro studies using human liver microsomes have investigated the potential of rupatadine to inhibit various CYP isoenzymes.

Rupatadine was shown to inhibit CYP3A4, CYP2C19, and CYP2D6 in vitro, with IC50 values of 0.66 µM, 2.73 µM, and 0.5–4.68 µM, respectively. tga.gov.au Weak inhibition of CYP2E1 was also observed. tga.gov.au However, these concentrations are substantially higher (over 100 times) than the clinical maximum plasma concentration (Cmax) of rupatadine, suggesting that inhibition of these CYP enzymes is not expected at therapeutic doses. tga.gov.au There is no specific information available regarding the direct enzyme inhibition or activation properties of the this compound metabolite itself.

EnzymeIC50 (µM)
CYP3A40.66
CYP2C192.73
CYP2D60.5 - 4.68

Investigation of Direct Enzyme Interactions Beyond Metabolism

There is no available research data specifically investigating the direct interactions of this compound with enzymes, other than its formation via CYP450 enzymes. Studies on the parent compound, rupatadine, have shown that it can inhibit certain CYP enzymes (CYP3A4, CYP2C19, and CYP2D6) in in vitro settings, but only at concentrations significantly higher than those achieved during therapeutic use, suggesting a low potential for clinically relevant interactions. tga.gov.au However, similar detailed investigations for the this compound metabolite have not been published.

Potential for Off-Target Enzyme Modulation

Similarly, there is a lack of published studies detailing the potential for this compound to modulate off-target enzymes. While the parent drug, rupatadine, is known for its dual antagonism of histamine H1 and platelet-activating factor (PAF) receptors, the specific off-target profile of its individual metabolites, including this compound, has not been a subject of dedicated pharmacological investigation. nih.govwikipedia.org The PAF antagonist activity of the metabolites that have been studied is noted to be considerably weaker than that of rupatadine itself. tga.gov.au Without specific studies, any potential for off-target enzyme modulation by this compound remains uncharacterized.

Due to the absence of specific research and data, no data tables can be generated for the requested topics concerning this compound.

Structure Activity Relationship Sar and Structure Metabolism Relationship Smr Studies Involving Hydroxymethyl Rupatadine

Correlating Structural Modifications with Biological Activity (SAR)

The structure-activity relationship (SAR) for hydroxymethyl rupatadine (B1662895) and related compounds focuses on how specific structural changes, particularly the introduction and position of hydroxyl groups, influence their interaction with biological targets like the H1 receptor.

Impact of Hydroxylation Position on Receptor Binding and Functional Activity

In vitro studies have demonstrated that the antihistaminic potency of these metabolites varies based on the hydroxylation position. tga.gov.au Desloratadine (B1670295) itself shows a slightly higher potency for the H1 receptor compared to the parent compound, rupatadine. tga.gov.auportico.org The hydroxylated metabolites of desloratadine, while still active, exhibit a somewhat lower relative potency. tga.gov.au For instance, one study found that desloratadine was 1.2 to 2 times more potent than rupatadine, while its hydroxylated forms were 1.7 to 3.8 times less potent. tga.gov.au

Conversely, the PAF receptor antagonist activity of these hydroxylated metabolites is significantly weaker, estimated to be about 8 to 14 times less potent than rupatadine. tga.gov.au This indicates that the structural requirements for potent PAF antagonism are more stringent and that hydroxylation, while maintaining or slightly altering H1-receptor activity, diminishes the ability to block PAF receptors.

Table 1: Relative Potency of Rupatadine Metabolites
CompoundModification from RupatadineRelative H1 Receptor Potency (vs. Rupatadine)Relative PAF Receptor Potency (vs. Rupatadine)
DesloratadineN-dealkylation~1.2–2.0x higher~8–14x weaker
Hydroxylated Desloratadine MetabolitesN-dealkylation + Hydroxylation~1.7–3.8x lower

Exploration of Side Chain Modifications and Their Pharmacological Consequences

SAR studies on rupatadine analogues have explored modifications to the piperidine (B6355638) side chain, which is a key structural feature. Research has shown that substituting the N-benzyl group of certain analogues with a 5-methyl-3-picolyl group (the side chain present in rupatadine) significantly enhances both H1 and PAF receptor affinity. This highlights the importance of the specific pyridine-containing side chain in rupatadine for its dual activity.

Further studies on desloratadine, a core structure within rupatadine's metabolic profile, have investigated the impact of various N-substituents on the piperidine ring. researchgate.net It was found that adding methylene-linked cycloaliphatic or β-branched groups to the desloratadine structure can increase the drug's residence time at the H1 receptor, leading to a longer duration of action. researchgate.net This suggests that the size and nature of the side chain play a crucial role in the kinetics of receptor binding, a principle that extends to the hydroxymethyl derivatives of rupatadine.

Conformational Analysis and its Influence on Ligand-Receptor Interactions

The long duration of action of rupatadine and its metabolites is linked to their binding kinetics at the H1 receptor. acs.org Rupatadine exhibits a significantly longer residence time at the H1 receptor compared to desloratadine, which contributes to its sustained antihistaminic effect even after plasma concentrations have declined. acs.orgresearchgate.net

Docking studies and conformational analysis suggest that steric factors within the H1 receptor binding pocket influence the binding affinity and kinetics of rupatadine and its analogues. researchgate.net The specific conformation adopted by the tricyclic ring system and the piperidine side chain upon binding is critical. While direct conformational studies on hydroxymethyl rupatadine are limited, the principles derived from its parent compound and major metabolites suggest that the addition of a hydroxyl group would influence the molecule's polarity and potential for hydrogen bonding within the receptor pocket. This could alter its binding orientation and residence time, thereby modulating its pharmacological activity.

Investigating Structure-Metabolism Relationships (SMR)

Structure-metabolism relationship (SMR) studies examine how a molecule's chemical structure determines its metabolic fate. For this compound, this involves understanding which parts of the rupatadine molecule are prone to enzymatic attack, leading to its formation.

Influence of Molecular Structure on Susceptibility to Enzymatic Biotransformation

Rupatadine undergoes extensive metabolism primarily by the cytochrome P450 (CYP) enzyme system in the liver. patsnap.comresearchgate.net In vitro studies using human liver microsomes have identified CYP3A4 as the main isoenzyme responsible for its biotransformation, with minor contributions from CYP2C9, CYP2C19, and CYP2D6. hres.cadrugbank.comgetzpharma.com

The molecular structure of rupatadine makes it a substrate for these oxidative enzymes. The biotransformation pathways include:

Hydroxylation: Addition of -OH groups to the tricyclic ring system. hres.caportico.org

N-dealkylation: Removal of the methylpyridinylmethyl group from the piperidine nitrogen to form desloratadine. hres.caresearchgate.net

Oxidation: Conversion of the pyridine (B92270) methyl group to a carboxylic acid. hres.caportico.org

The formation of this compound is a direct result of the molecule's susceptibility to CYP-mediated hydroxylation. The presence of aromatic rings and aliphatic carbons in the structure provides multiple sites for oxidative attack by CYP enzymes.

Identification of Metabolic "Soft Spots" within the this compound Structure

Metabolic "soft spots" are chemically reactive sites on a drug molecule that are most susceptible to biotransformation. chromatographyonline.com Identifying these spots is key to understanding why and where metabolites like this compound are formed.

For rupatadine, the main metabolic pathways reveal several soft spots:

The Tricyclic Ring System: Positions 3, 5, and 6 on the benzo tga.gov.auportico.orgcyclohepta[1,2-b]pyridine ring system are primary sites for hydroxylation. hres.caportico.orggetzpharma.com This leads to the formation of various hydroxylated metabolites.

The Piperidine Nitrogen: The bond connecting the piperidine nitrogen to the picolyl group is susceptible to N-dealkylation, a major pathway that yields the active metabolite desloratadine. hres.caresearchgate.net

The Pyridine Methyl Group: The methyl group on the pyridine ring is a site for oxidation, ultimately forming a carboxylic acid metabolite. hres.caportico.org

The formation of this compound is therefore a result of enzymatic action on the "soft" positions of the tricyclic core. Once formed, these hydroxylated metabolites, including 3-hydroxydesloratadine (B129375), may undergo further metabolism, but they also contribute actively to the drug's antihistaminic effects. nih.govlymphosign.com

Table 2: Metabolic Pathways and "Soft Spots" of Rupatadine
Metabolic Pathway"Soft Spot" Location on Rupatadine MoleculeResulting Metabolite(s)Primary Enzyme Involved
HydroxylationPositions 3, 5, and 6 of the tricyclic ringThis compound, Hydroxylated DesloratadineCYP3A4
N-dealkylationPiperidine NitrogenDesloratadine
OxidationPyridine Methyl GroupCarboxylic Acid derivative

Design Principles for Modulating Metabolic Stability in Research Analogs

Rupatadine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4. lymphosign.comnih.govpimr.pl Other isoforms like CYP2C9, CYP2C19, and CYP2D6 play a lesser role. hres.cadrugbank.com The main metabolic pathways involve oxidation and glucuronide conjugation. pimr.pl Key metabolites include desloratadine and its hydroxylated forms, which retain some antihistaminic activity. lymphosign.comhres.canih.gov

To enhance metabolic stability, medicinal chemists can introduce chemical modifications to block or hinder these metabolic "hotspots." For instance, incorporating a sp² nitrogen into an aromatic ring has been suggested as a way to increase metabolic stability by coordinating with the heme iron of the P450 enzyme. nih.gov This "type II binding" can reduce the rate of metabolism. nih.gov

Furthermore, the stability of rupatadine analogs can be influenced by the nature of the substituents on the piperidine ring. Studies on desloratadine analogs have shown that methylene-linked cycloaliphatic or β-branched substitutions can increase the residence time at the H1 receptor, leading to a longer duration of action. acs.orgresearchgate.net However, directly attaching cycloaliphatic groups to the piperidine amine can decrease binding affinity and residence time due to steric hindrance within the binding pocket. acs.orgresearchgate.net Therefore, a careful balance between the size and nature of the substituent and its distance from the core scaffold is crucial.

Forced degradation studies have shown that rupatadine is particularly susceptible to oxidative stress, while being more stable under acidic, basic, hydrolytic, thermal, and photolytic conditions. nih.gov This suggests that modifications aimed at reducing oxidative liability could significantly improve the metabolic stability of its analogs.

Computational Chemistry and Chemoinformatics Approaches

Computational methods are increasingly integral to modern drug discovery, offering powerful tools to predict and analyze the properties of molecules like this compound and its analogs.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Metabolism Relationship (QSMR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Metabolism Relationship (QSMR) models are computational techniques used to correlate the chemical structure of compounds with their biological activity or metabolic fate, respectively. nih.govnih.gov These models are built using datasets of compounds with known activities or metabolic profiles and employ various molecular descriptors to represent the chemical structures mathematically. nih.gov

For rupatadine and its metabolites, QSAR studies can help in understanding the structural features that govern their affinity for the H1 and PAF receptors. nih.govmdpi.com For example, a QSAR analysis could elucidate the specific electronic and steric properties of the hydroxymethyl group in this compound that contribute to its binding affinity.

QSMR models, on the other hand, focus on predicting metabolic properties. nih.govnih.gov These models can be used to predict the rates of metabolism by different CYP450 enzymes. nih.govresearchgate.net For instance, a QSMR model could be developed to predict the N-dealkylation rates of rupatadine analogs mediated by CYP3A4 and CYP2D6. nih.govresearchgate.net Such models are valuable for identifying which analogs are likely to have improved metabolic stability early in the drug discovery process. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for visualizing and analyzing the interactions between a ligand, such as this compound, and its protein target at an atomic level. scispace.comtum.de

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. nih.gov For this compound, docking studies can be performed with the H1 receptor to understand how the hydroxymethyl group influences the binding mode and affinity. researchgate.net These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. researchgate.net For instance, docking studies of rupatadine analogs have suggested that steric constraints within the H1 receptor's binding pocket can explain differences in affinity and binding kinetics. acs.orgresearchgate.net

Molecular dynamics simulations provide a more dynamic picture of the ligand-receptor interaction over time. cuny.edumdpi.comnih.gov These simulations can reveal how the flexibility of both the ligand and the receptor influences the binding process and the stability of the complex. tum.de For this compound, MD simulations could be used to study the conformational changes that occur upon binding to the H1 receptor and to calculate the binding free energy, providing a more accurate prediction of binding affinity.

De Novo Design Principles for Novel Rupatadine Metabolite Analogs

De novo design involves the computational creation of novel molecules with desired properties. mdpi.com In the context of rupatadine metabolites, de novo design algorithms can be used to generate new analogs with potentially improved activity, selectivity, or metabolic stability.

These design principles often start with a known scaffold, such as the core structure of rupatadine or its metabolites, and then explore different chemical modifications. usp.br The process can be guided by information from QSAR models and docking studies to prioritize modifications that are likely to lead to favorable properties. For example, a de novo design approach could be used to explore a wide range of substituents on the piperidine ring of rupatadine, aiming to identify novel analogs with enhanced metabolic stability while maintaining high affinity for the H1 receptor.

Prediction of Metabolic Pathways and Enzyme Substrate Specificity

Metabolic pathway prediction tools often use a combination of rule-based systems, which encode known metabolic reactions, and machine learning models trained on large datasets of metabolic transformations. mdpi.commdpi.com These tools can analyze the structure of a molecule and identify which parts are most likely to be modified by metabolic enzymes. For example, such a tool could predict that the hydroxymethyl group of this compound is a potential site for further oxidation or conjugation.

Understanding enzyme substrate specificity is also critical. rsc.org Computational models can be built to predict whether a given compound is likely to be a substrate for a specific enzyme, such as CYP3A4. researchgate.net This can help in designing analogs that avoid metabolism by problematic enzymes or that have a more predictable metabolic profile.

In Vitro and Ex Vivo Pharmacokinetic and Pharmacodynamic Modeling of Hydroxymethyl Rupatadine

In Vitro Absorption and Permeability Studies

In vitro permeability assays are crucial for predicting the oral absorption of a compound. These models assess a molecule's ability to traverse the intestinal epithelium.

Caco-2 Cell Monolayer Permeability Assays

The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely accepted in vitro model that mimics the human intestinal epithelium. researchgate.netnih.gov When cultured on semi-permeable membrane supports, these cells differentiate into a monolayer of polarized enterocytes, forming tight junctions that serve as a model for paracellular (between cells) movement and expressing various transporters for transcellular (through cells) passage. nih.govevotec.com

The assay involves adding the test compound to the apical (donor) side of the monolayer and measuring its rate of appearance on the basolateral (receiver) side over time. evotec.com By also measuring transport in the reverse direction (basolateral to apical), an efflux ratio can be calculated. An efflux ratio significantly greater than 1 suggests the involvement of active efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). evotec.com While specific Caco-2 permeability data for hydroxymethyl rupatadine (B1662895) are not published, such studies would be vital to determine if it is readily absorbed or subject to efflux mechanisms that could limit its systemic exposure.

Table 1: Representative Caco-2 Permeability Assay Parameters This table illustrates typical data generated from Caco-2 assays; specific values for hydroxymethyl rupatadine are not publicly available.

Compound Direction Apparent Permeability (Papp) (10⁻⁶ cm/s) Efflux Ratio (Papp B-A / Papp A-B) Permeability Classification
Propranolol A -> B 20.5 1.2 High
(Control) B -> A 24.6
Atenolol A -> B 0.4 1.1 Low
(Control) B -> A 0.44
Test Compound A -> B Value Value Classification

PAMPA (Parallel Artificial Membrane Permeability Assay) for Passive Diffusion

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method used specifically to evaluate a compound's passive transcellular permeability. evotec.com The model consists of a 96-well plate system where a filter plate is coated with an artificial lipid membrane (e.g., hexadecane (B31444) or a lipid/dodecane mixture) separating a donor well from an acceptor well. evotec.compion-inc.com

This assay isolates passive diffusion from other transport mechanisms like active transport and paracellular passage. evotec.com Comparing PAMPA results with Caco-2 data can help elucidate the primary mechanism of absorption. For instance, a compound with high Caco-2 permeability but low PAMPA permeability likely utilizes an active uptake transporter. Conversely, low Caco-2 permeability despite high PAMPA permeability might indicate active efflux. No specific PAMPA data for this compound has been published.

Protein Binding and Distribution in Research Matrices

Understanding how a compound binds to proteins and distributes into tissues is fundamental to predicting its efficacy and clearance.

Plasma Protein Binding Assays (e.g., Equilibrium Dialysis, Ultrafiltration)

Plasma protein binding determines the fraction of a drug that is bound to proteins like albumin and alpha-1-acid glycoprotein (B1211001) in the blood. Only the unbound fraction is free to distribute into tissues and interact with pharmacological targets. Common in vitro methods to determine this include equilibrium dialysis and ultrafiltration.

The parent compound, rupatadine, exhibits very high plasma protein binding, in the range of 98.5% to 99%. nih.govmedicines.org.ukplos.org It is crucial to determine the specific binding percentage for this compound, as even small changes in the bound fraction of a highly bound compound can significantly alter the concentration of the free, active drug.

Table 2: Plasma Protein Binding of Rupatadine

Compound Assay Method Plasma Protein Binding (%) Key Binding Proteins

| Rupatadine | Not Specified in Sources | 98.5 - 99.0 nih.govmedicines.org.ukplos.org | Albumin, Alpha-1-acid glycoprotein |

Tissue Distribution Studies in Non-Human, In Vitro/Ex Vivo Models (e.g., Tissue Slices, Organ Perfusion)

In vitro and ex vivo tissue distribution studies provide insight into a compound's potential to accumulate in specific organs. Methods like using precision-cut tissue slices or isolated perfused organs from preclinical species (e.g., rats) can estimate the tissue-to-plasma concentration ratio.

Studies using radiolabelled rupatadine in rats have been conducted to assess tissue distribution, showing that the parent drug does not accumulate in heart tissue. nih.govhpra.ie Similar in vitro studies with radiolabelled this compound would be necessary to understand its specific tissue distribution profile and identify any potential sites of accumulation.

Mathematical Modeling of In Vitro/Ex Vivo Pharmacokinetic Data

Mathematical modeling integrates data from various in vitro and ex vivo studies to simulate and predict the pharmacokinetic behavior of a compound in vivo. Population pharmacokinetic (PopPK) models are often developed to describe the concentration-time profiles and identify sources of variability.

Compartmental and Non-Compartmental Analysis of Elimination Rates

The pharmacokinetic profile of rupatadine and its metabolites has been characterized through various studies. Following oral administration, the plasma concentration of rupatadine typically shows a bi-exponential decline, which is characteristic of a two-compartment model. medicines.org.uk The elimination half-life of the parent drug is approximately 5.9 hours. medicines.org.uk

The active metabolites of rupatadine, including desloratadine (B1670295) and its hydroxylated forms like 3-hydroxydesloratadine (B129375), exhibit different elimination kinetics, characterized by significantly longer half-lives. After five days of repeated oral administration of rupatadine, the elimination half-life for 3-hydroxydesloratadine was observed to be in the range of 32.97 to 36.01 hours. nih.gov This prolonged half-life indicates a slower elimination rate compared to the parent compound, rupatadine.

This difference in elimination rates, with metabolites persisting in the system for longer, suggests that they contribute significantly to the sustained therapeutic effect observed after rupatadine administration. While detailed compartmental and non-compartmental analyses specifically for the elimination rates of each hydroxylated metabolite from in vitro systems are not extensively detailed in the literature, the in vivo data clearly points to a slower clearance for these compounds compared to rupatadine.

Prediction of In Vitro Systemic Clearance

The systemic clearance of rupatadine is primarily driven by extensive pre-systemic metabolism. medicines.org.uk In vitro studies using human liver microsomes have identified the cytochrome P450 enzyme CYP3A4 as the main catalyst for rupatadine's biotransformation, with minor contributions from CYP2C9, CYP2C19, and CYP2D6. medicines.org.ukgetzpharma.comtga.gov.audrugbank.com This metabolic process involves several pathways, including N-dealkylation to form desloratadine and hydroxylation at various positions on the tricyclic ring system, which produces the hydroxymethyl derivatives. getzpharma.comnih.govportico.org

Pharmacodynamic Modeling in Isolated Biological Systems

Dose-Response Modeling in Cell-Based Assays

The pharmacodynamic activity of this compound has been evaluated through in vitro functional and binding assays, which are essential for constructing dose-response models. These studies have determined the potency of various rupatadine metabolites at the histamine (B1213489) H1 receptor and the platelet-activating factor (PAF) receptor.

In vitro assays have shown that several of rupatadine's metabolites possess significant antihistaminic activity. tga.gov.au Desloratadine, a primary metabolite, exhibits a potency that is 1.2 to 2 times higher than that of rupatadine itself. tga.gov.au The hydroxylated metabolites, including 3-hydroxy-desloratadine, 5-hydroxy-desloratadine, and 6-hydroxy-desloratadine, also retain antihistaminic properties, although their potency is lower than that of the parent compound, ranging from 1.7 to 3.8 times less potent than rupatadine. tga.gov.au

Conversely, the activity of these metabolites at the PAF receptor is considerably weaker. Assays measuring the inhibition of PAF-induced platelet aggregation showed that the antagonist activity of the metabolites was approximately 8 to 14 times weaker than that of rupatadine. tga.gov.au Rupatadine itself demonstrates potent, concentration-dependent inhibition of PAF-induced effects. tga.gov.au

Table 1: Relative Potency of Rupatadine Metabolites in In Vitro Assays. tga.gov.au
CompoundRelative H1 Anti-Histamine Potency (Compared to Rupatadine)Relative PAF Receptor Antagonist Potency (Compared to Rupatadine)
Desloratadine1.2–2 times higher~8–14 times weaker
Hydroxylated Metabolites (3-OH, 5-OH, 6-OH-Desloratadine)1.7–3.8 times lower~8–14 times weaker

Predictive Modeling for In Vitro System Potency

Predictive models for in vitro system potency rely on initial screening assays to estimate the potential therapeutic activity of a compound. The in vitro binding and functional assays used to determine the potency of this compound serve as a primary predictive tool. tga.gov.au The data generated from these assays, such as the relative potency values for H1 receptor antagonism, allow for a prediction of the contribution of each metabolite to the total antihistaminic effect of rupatadine. tga.gov.au

For instance, the models predict that while desloratadine will enhance the antihistaminic effect due to its higher potency, the hydroxylated metabolites will provide a sustained, albeit less potent, background of H1 receptor blockade. tga.gov.au In contrast, their contribution to PAF antagonism is predicted to be minimal. tga.gov.au

Emerging Research Frontiers and Methodological Advancements for Hydroxymethyl Rupatadine

Application of Omics Technologies to Metabolite Research

Metabolomics Approaches for Comprehensive Metabolic Profiling

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. najah.edu This approach is instrumental in drug development for identifying and quantifying parent drugs and their metabolites, discovering biomarkers for efficacy and toxicity, and understanding the metabolic pathways a drug influences.

In the context of hydroxymethyl rupatadine (B1662895), metabolomics studies, typically employing high-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS), are essential for characterizing the complete metabolic profile of rupatadine in vivo. sigmaaldrich.com Untargeted metabolomics can screen for all detectable metabolites in a biological sample after rupatadine administration, allowing for the discovery of novel or unexpected biotransformation products. uzh.ch Targeted metabolomics, on the other hand, provides precise quantification of known metabolites, such as hydroxymethyl rupatadine and desloratadine (B1670295), to build accurate pharmacokinetic models. researchgate.net These studies help establish the relative abundance and clearance rates of each metabolite, which is crucial for understanding its contribution to the pharmacological activity of rupatadine.

Table 1: Application of Metabolomics Techniques in Drug Metabolism Research

TechniquePrimary Application for this compoundKey Information GainedCommon Analytical Platform
Untargeted MetabolomicsDiscovery and identification of the full spectrum of rupatadine metabolites.Comprehensive metabolic map, identification of novel biotransformation pathways.High-Resolution Mass Spectrometry (HRMS) e.g., Q-TOF, Orbitrap
Targeted MetabolomicsPrecise quantification of this compound and other known active metabolites.Pharmacokinetic parameters (Cmax, AUC, half-life), bioequivalence studies.Triple Quadrupole Mass Spectrometry (QqQ-MS)
Metabolic FingerprintingRapid classification of samples based on metabolic changes post-rupatadine administration.Overall metabolic impact, initial screening for off-target effects.NMR, Direct Infusion MS

Advanced Imaging Techniques for In Vitro/Ex Vivo Localization

Understanding where a drug and its metabolites are distributed in tissues is fundamental to pharmacology. Advanced imaging techniques allow for the visualization of these distributions with high resolution, providing crucial information about target engagement and potential tissue-specific accumulation.

Mass Spectrometry Imaging for Distribution in Tissue Sections

Mass Spectrometry Imaging (MSI) is a powerful, label-free technique that maps the spatial distribution of small molecules, lipids, peptides, and drugs directly in thin sections of tissue. rsc.org MSI works by systematically acquiring mass spectra across a sample surface, then generating ion-specific images that show the location and relative abundance of each detected molecule. plos.org

For this compound, MSI could be applied to ex vivo tissue sections from preclinical models administered rupatadine. This would allow researchers to simultaneously visualize the distribution of the parent drug and its key metabolites, including this compound and desloratadine. Such an analysis could reveal whether the metabolite has a different tissue distribution profile compared to rupatadine, for example, if it preferentially accumulates in specific organs or even in distinct regions within an organ, such as the lung or skin, which are primary sites of allergic reactions. researchgate.net This information is critical for linking pharmacokinetic profiles with pharmacodynamic effects at the site of action.

Radioligand Autoradiography in Ex Vivo Models

Radioligand autoradiography is a quantitative imaging technique used to visualize the location and density of specific targets like receptors, transporters, or enzymes in tissue sections. ki.se The method involves incubating a tissue slice with a radioactive-labeled ligand (a "radioligand") that binds with high affinity and specificity to the target of interest. The distribution of radioactivity, and thus the target, is then captured on film or a sensitive phosphor screen. ki.senih.gov

Future Directions in Computational Drug Discovery and Optimization

Computational methods are revolutionizing drug discovery by accelerating the process of identifying and optimizing lead compounds. nih.gov These in silico approaches are particularly valuable for understanding structure-activity relationships (SAR) and structure-property relationships, which can be applied to metabolites like this compound.

Future computational research could focus on several key areas:

Molecular Docking and Dynamics: Advanced molecular docking simulations can model the interaction of this compound with the 3D structures of the H1 and PAF receptors. nih.govacs.org These studies can predict the precise binding orientation and calculate the binding energy, offering a molecular-level explanation for its pharmacological activity. turkjps.org Molecular dynamics simulations can further explore the stability of the ligand-receptor complex over time, providing insights into the long residence time observed for rupatadine and its active metabolites. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): By analyzing a series of rupatadine analogs and their metabolites, 3D-QSAR models can be developed to correlate specific structural features with biological activity. nih.gov Such models could predict the H1/PAF receptor affinity of other potential metabolites or guide the design of new rupatadine derivatives with optimized potency and metabolic stability. The goal would be to design compounds that are either more readily converted to highly active metabolites like this compound or are modified to prevent metabolism at certain sites, thereby prolonging their action.

AI-Enabled Drug Design: The application of artificial intelligence and machine learning is a rapidly emerging frontier. nih.govyoutube.com AI algorithms can be trained on large datasets of chemical structures and biological activities to generate novel molecules with desired properties. researchgate.net For instance, an AI model could be tasked with designing a novel antihistamine scaffold that retains the dual H1/PAF antagonism of rupatadine but possesses an improved metabolic profile, potentially by modifying the sites prone to hydroxylation. researchgate.net

Table 3: Computational Approaches in Antihistamine Research

Computational MethodObjectiveApplication to this compound
Molecular DockingPredict ligand-receptor binding mode and affinity.Simulate the binding of this compound to H1 and PAF receptors to understand its potency. turkjps.org
Molecular DynamicsSimulate the movement and interaction of atoms and molecules over time.Assess the stability of the this compound-receptor complex, explaining its duration of action.
QSARCorrelate chemical structure with biological activity.Build models to predict the activity of other rupatadine metabolites based on their structure. nih.gov
Pharmacophore ModelingIdentify essential 3D features for biological activity.Define the key structural requirements for dual H1/PAF antagonism to guide new drug design.

Artificial Intelligence and Machine Learning in Predicting Metabolite Properties

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in pharmacology, capable of predicting the properties of drug metabolites with increasing accuracy. nih.gov For this compound, these technologies can be applied to forecast a range of physicochemical and pharmacokinetic properties, moving beyond traditional, often time-consuming, experimental methods. nih.goveuropeanpharmaceuticalreview.com

Recent developments in computational tools, such as deep learning models, are enabling the prediction of metabolic transformations. europeanpharmaceuticalreview.com For instance, the "Metabolite Translator" system uses deep learning to predict the metabolites that result from interactions between enzymes and small molecules like rupatadine. europeanpharmaceuticalreview.com Such models can be trained on vast datasets of known chemical reactions and human metabolic pathways to predict the formation of metabolites, including hydroxymethylated forms. europeanpharmaceuticalreview.com These in silico approaches can analyze molecular structures, represented by notations like SMILES (simplified molecular-input line-entry system), to forecast metabolic outcomes. europeanpharmaceuticalreview.com

AI/ML Application Predicted Property for this compound Potential Impact
Deep Learning ModelsMetabolic pathway and resulting metabolitesEarly identification of all potential metabolites, including minor ones.
QSPR ModelsPhysicochemical properties (e.g., solubility, lipophilicity)Optimization of drug formulation and delivery.
Molecular Docking SimulationsBinding affinity to H1 and PAF receptorsUnderstanding the potency and contribution to antihistaminic and anti-inflammatory effects.
Toxicity Prediction AlgorithmsPotential for adverse effectsEarly safety assessment and risk mitigation.

Virtual Screening for Novel Targets or Modulators of this compound Activity

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, which is typically a protein or enzyme. nih.govtubitak.gov.tr In the context of this compound, virtual screening can be employed to explore its potential interactions with a wide range of biological targets beyond the known H1 and PAF receptors. nih.govacs.org

This approach utilizes the three-dimensional structure of this compound to dock it into the binding sites of various proteins computationally. nih.gov By scoring the binding affinity, researchers can identify potential new targets for which this metabolite may have a therapeutic effect. nih.govnih.gov This could uncover novel applications for rupatadine or lead to the development of new drugs inspired by the structure of its metabolite.

Furthermore, virtual screening can be used to identify molecules that could modulate the activity of this compound. This could involve finding compounds that enhance its binding to its primary targets or that inhibit its metabolism, potentially prolonging its therapeutic action. For example, studies have used virtual screening to identify potential inhibitors of enzymes involved in drug metabolism. nih.gov

Virtual Screening Approach Objective for this compound Potential Outcome
Target-Based Virtual ScreeningIdentify novel protein targetsDiscovery of new therapeutic indications for rupatadine.
Ligand-Based Virtual ScreeningFind molecules with similar propertiesIdentification of new chemical entities with potentially improved pharmacological profiles.
Reverse DockingScreen against a panel of known drug targetsPrediction of potential off-target effects and polypharmacology.

Methodological Innovations in In Vitro and Ex Vivo Research Models

Recent advances in cell culture technology are providing more physiologically relevant models for studying drug metabolism and pharmacology. inventia.lifenih.gov These innovations are particularly valuable for investigating the activity of metabolites like this compound.

Development of Organ-on-a-Chip Systems for Metabolite Studies

Organ-on-a-chip (OOC) systems are microfluidic devices that contain living cells in a continuously perfused, micro-engineered environment that mimics the structure and function of human organs. nih.govresearchgate.netmdpi.com These systems offer a more accurate way to study drug metabolism compared to traditional cell cultures because they can replicate the complex interactions between different cell types and the mechanical cues present in a living organ. rsc.orgnih.gov

Advanced 3D Cell Culture Models for Pharmacological Assays

Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly being used in drug discovery because they more closely mimic the in vivo environment than traditional two-dimensional (2D) cell cultures. inventia.lifeupmbiomedicals.comfrontiersin.org In 3D cultures, cells grow in a way that allows for more natural cell-to-cell and cell-to-matrix interactions, which can significantly influence their response to drugs. nih.govfrontiersin.org

For pharmacological assays of this compound, 3D models of tissues involved in allergic reactions, such as the skin or airways, could be developed. upmbiomedicals.com These models would provide a more accurate assessment of the metabolite's antihistaminic and anti-inflammatory effects than what can be achieved with 2D cultures. frontiersin.org For instance, the ability of this compound to inhibit mast cell degranulation or cytokine release could be studied in a 3D skin model that better represents the complex interactions occurring during an allergic response. getzpharma.comfrontiersin.org

Identification of Research Gaps and Future Research Priorities for this compound

Despite the advancements in research methodologies, there are still gaps in our understanding of this compound. Addressing these gaps will be a priority for future research.

Uncharacterized Metabolic Pathways and Minor Metabolites

Future research should focus on a more comprehensive characterization of rupatadine's metabolism, using advanced analytical techniques such as high-resolution mass spectrometry and NMR spectroscopy. hres.ca This could lead to the identification of new metabolites, including other hydroxylated or conjugated forms of rupatadine and its primary metabolites. Understanding the complete metabolic profile of rupatadine is essential for a thorough assessment of its efficacy and safety. nih.gov

Deeper Mechanistic Insights into Receptor Interactions and Signaling Cascades

The primary targets for rupatadine and its active metabolites are the histamine (B1213489) H1 receptor and the Platelet-Activating Factor (PAF) receptor. drugbank.comtermedia.pl In vitro studies have confirmed that several hydroxylated metabolites, such as 3-hydroxy-desloratadine, 5-hydroxy-desloratadine, and 6-hydroxy-desloratadine, retain significant antihistaminic activity. tga.gov.au Their binding affinity and functional potency at the H1 receptor are only modestly lower than that of rupatadine itself. tga.gov.au In contrast, the PAF receptor antagonist activity of these hydroxylated metabolites is considerably weaker, showing an 8- to 14-fold reduction in potency compared to rupatadine. tga.gov.au This suggests a degree of selectivity, where the antihistaminic properties are well-preserved in the hydroxylated forms while the anti-PAF action is more specific to the parent compound.

The binding of rupatadine to the H1 receptor is characterized as pseudo-irreversible and time-dependent, a feature that may be shared by its active metabolites and contributes to a long duration of action. hres.caacs.org This persistent engagement with the receptor ensures sustained antagonism even as plasma concentrations of the drug decline. acs.org While specific studies on the signaling cascades modulated directly by this compound are limited, the downstream effects can be inferred from the actions of the parent compound and general H1 receptor antagonists. Blockade of the H1 receptor by rupatadine has been shown to inhibit the degranulation of mast cells and the release of pro-inflammatory cytokines, such as TNF-α, from human mast cells and monocytes. hres.ca Furthermore, the parent compound's anti-PAF activity is linked to the inhibition of eosinophil migration. tga.gov.au It is plausible that this compound, through its own H1 receptor antagonism, contributes to the inhibition of histamine-mediated signaling pathways, such as the activation of NF-κB and the MAPK signaling pathway, which are known to be involved in the allergic inflammatory response. nih.gov

CompoundTarget ReceptorRelative Potency/Activity Compared to Rupatadine
DesloratadineHistamine H1 Receptor1.2–2 times higher potency. tga.gov.au
3-hydroxy-desloratadineHistamine H1 Receptor1.7–3.8 times lower potency. tga.gov.au
5-hydroxy-desloratadineHistamine H1 Receptor1.7–3.8 times lower potency. tga.gov.au
6-hydroxy-desloratadineHistamine H1 Receptor1.7–3.8 times lower potency. tga.gov.au
Hydroxylated Metabolites (General)PAF Receptor~8–14 times weaker antagonist activity. tga.gov.au

Development of Novel Research Tools and Probes

The development of specific molecular probes for this compound itself is not documented in current literature. Research efforts have instead focused on creating tools to investigate its primary biological target, the histamine H1 receptor (H1R), and on developing analytical methods for the parent drug, rupatadine. These advancements, while not specific to the metabolite, are crucial for understanding the broader pharmacology of this class of antihistamines.

A significant breakthrough in studying receptor interactions was the synthesis and application of new radioligands. For instance, the development of [3H]levocetirizine provided a valuable tool to investigate the kinetic rate index and residence time of H1R antagonists. acs.orgnih.gov Such tools have been instrumental in demonstrating the long residence time of rupatadine at the H1R, a key factor in its prolonged duration of action, and could theoretically be applied to study the binding kinetics of its hydroxylated metabolites. acs.orgnih.gov

In the realm of cellular imaging, fluorescent ligands are becoming indispensable for visualizing receptor localization and dynamics in vitro. Research has led to the creation of high-affinity, selective fluorescent antagonists for the H1R. acs.org These probes, often incorporating fluorophores like BODIPY, enable the visualization of H1 receptors on cells using techniques like confocal microscopy. acs.org While these ligands are not derived from the this compound structure, they represent a critical methodological advance for probing the receptor environment that this compound interacts with.

For quantitative analysis, novel probes have been developed for the sensitive detection of rupatadine in various samples. Spectrofluorimetric and resonance Rayleigh scattering (RRS) methods have utilized probes like erythrosin B, which forms an association complex with rupatadine, causing a measurable change in its fluorescence or light scattering properties. ijpsjournal.comresearchgate.net These techniques allow for the determination of the parent drug at very low concentrations. ijpsjournal.com Such analytical tools are essential for pharmacokinetic studies and could be adapted for the specific detection and quantification of its metabolites, including this compound, in biological fluids.

Tool/Probe TypeExampleApplication in Rupatadine/H1R ResearchReference
Radioligand[3H]levocetirizineUsed to determine the binding affinity and residence time of rupatadine and its analogues at the H1 receptor. acs.orgnih.gov
Fluorescent LigandBODIPY-based H1R antagonistsEnables visualization of H1 receptors on cells via confocal microscopy to study receptor localization and behavior. acs.org
Analytical ProbeErythrosin BUsed in spectrofluorimetric and RRS methods for the quantitative detection of rupatadine in samples. ijpsjournal.comresearchgate.net

Q & A

Basic: What pharmacokinetic parameters should be prioritized when designing a dose-escalation study for Hydroxymethyl Rupatadine?

Answer: Key parameters include Cmax , AUC₀–τ , t₁/₂ , and tmax , which reflect absorption rate, bioavailability, elimination kinetics, and dose proportionality. For this compound, studies show dose-dependent t₁/₂ prolongation (4.46–12.77 h) and linear increases in Cmax/AUC₀–τ with doses 10–40 mg . Metabolites like UR-12790 and UR-12788 exhibit longer t₁/₂ (20.65–36.01 h), necessitating monitoring for accumulation potential . Use a linear regression model on log-transformed PK data to assess dose proportionality, ensuring 90% CI slopes (β) meet criteria for linearity .

Basic: How should safety and tolerability be assessed in cross-ethnic pharmacokinetic studies?

Answer: Include adverse event (AE) tracking (e.g., somnolence incidence), cognitive function tests (e.g., Digit Symbol Substitution Test), and metabolite profiling. In Japanese vs. non-Japanese studies, this compound showed comparable AE rates (somnolence: 1/10 mg dose) and no cognitive impairment, supporting ethnic consistency in safety . Use bridging studies to account for cultural reporting biases (e.g., lower AE reporting in Japanese cohorts) .

Advanced: How can contradictory data on CYP3A5 polymorphism’s impact on this compound metabolism be resolved?

Answer: Conflicting findings exist: Chinese CYP3A5*1 carriers showed higher metabolic activity , while Japanese/White studies found no significant differences . To reconcile this:

  • Conduct genotype-phenotype correlation analyses in diverse populations.
  • Use population pharmacokinetic modeling to quantify variability attributed to CYP3A5*1/*3 alleles.
  • Compare metabolite ratios (e.g., UR-12790/UR-12788) across genotypes, as slow metabolizers may show altered profiles .

Advanced: What methodological considerations apply when integrating preclinical and clinical data for dose optimization?

Answer: Preclinical studies often use higher doses (e.g., 500 ng/mL in vitro vs. 0.8 mg/kg clinically) . To translate findings:

  • Perform allometric scaling adjusted for species-specific CYP3A4/5 activity.
  • Validate in vitro targets (e.g., ZO-1 expression) using translational biomarkers in early-phase trials.
  • Address dose discrepancies via PK/PD modeling , ensuring clinical exposure matches efficacious preclinical thresholds .

Basic: What statistical models are appropriate for assessing dose proportionality of this compound and its metabolites?

Answer: Apply a linear regression model to log-transformed Cmax and AUC values. For this compound, slope (β) 90% CIs within 0.903–1.097 indicate proportionality . Note that UR-12788 may violate proportionality post-multiple doses due to variability; increase sample size or use non-linear mixed-effects models (e.g., NONMEM) to account for inter-individual variability .

Advanced: How can mixed-methods research enhance understanding of this compound’s cognitive safety profile?

Answer: Combine quantitative metrics (e.g., psychomotor tests) with qualitative interviews to capture subjective AE experiences. For example:

  • Quantitative: Use standardized tools like the Cognitive Drug Research battery to quantify impairment.
  • Qualitative: Conduct semi-structured interviews to explore cultural perceptions of "somnolence" in trials .
  • Triangulate data to identify discordances (e.g., objective vs. reported sedation) .

Basic: What bioanalytical methods are validated for this compound in bioequivalence studies?

Answer: Employ reversed-phase HPLC with UV detection for plasma quantification, validated per ICH guidelines. Studies using this method achieved sensitivity ≥5 ng/mL and inter-day precision <15% . For metabolites, use LC-MS/MS to distinguish structurally similar compounds (e.g., UR-12790 vs. UR-12788) .

Advanced: What strategies mitigate variability in this compound’s metabolic pathway during long-term dosing?

Answer:

  • Covariate analysis: Identify factors (e.g., CYP3A4 inhibitors, hepatic function) affecting clearance using nonlinear mixed-effects models .
  • Therapeutic drug monitoring (TDM): Measure trough concentrations in patients with polymorphisms or comorbidities.
  • Adaptive dosing: Adjust regimens based on real-time PK data, particularly for UR-12788, which accumulates in slow metabolizers .

Basic: How are ethnic differences in this compound’s PK profile addressed in global trials?

Answer: Bridging studies (e.g., Japanese vs. White cohorts) demonstrate comparable tmax (1.5–3.0 h) and t₁/₂ (6.56–12.77 h), supporting dose standardization . Use population pharmacokinetics to confirm no clinically relevant differences in AUC₀–τ (e.g., <20% geometric mean ratio) .

Advanced: How can contradictory efficacy results between preclinical and clinical studies (e.g., dengue trials) be analyzed?

Answer: In dengue research, preclinical efficacy (500 ng/mL in vitro) vs. clinical failure (0.8 mg/kg) suggests:

  • Species-specific differences: Validate PAF receptor affinity in human vs. animal models.
  • Endpoint alignment: Use surrogate markers (e.g., endothelial barrier integrity) in early trials.
  • Dose justification: Conduct exposure-response analyses to identify subtherapeutic thresholds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.